molecular formula C17H18N2O7 B10873784 (3Z,3'Z)-3,3'-{(2-hydroxypropane-1,3-diyl)bis[imino(Z)methylylidene]}bis(6-methyl-2H-pyran-2,4(3H)-dione)

(3Z,3'Z)-3,3'-{(2-hydroxypropane-1,3-diyl)bis[imino(Z)methylylidene]}bis(6-methyl-2H-pyran-2,4(3H)-dione)

Cat. No.: B10873784
M. Wt: 362.3 g/mol
InChI Key: HBPZGLCXSJXWFE-UHFFFAOYSA-N
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Description

3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidenemethylamine with 2-hydroxy-3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methylisocytosine: A similar compound with a pyrimidine ring structure.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another compound with a pyran ring and hydroxyl groups.

Uniqueness

3-({[2-HYDROXY-3-({[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]METHYL}AMINO)PROPYL]AMINO}METHYLENE)-6-METHYL-2H-PYRAN-2,4-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

4-hydroxy-3-[[2-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methylideneamino]propyl]iminomethyl]-6-methylpyran-2-one

InChI

InChI=1S/C17H18N2O7/c1-9-3-14(21)12(16(23)25-9)7-18-5-11(20)6-19-8-13-15(22)4-10(2)26-17(13)24/h3-4,7-8,11,20-22H,5-6H2,1-2H3

InChI Key

HBPZGLCXSJXWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NCC(CN=CC2=C(C=C(OC2=O)C)O)O)O

Origin of Product

United States

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